N-Heptyl-1-naphthamide is an organic compound classified as an amide, specifically a derivative of naphthamide. Its molecular formula is , and it has a molecular weight of approximately 269.4 g/mol. This compound features a heptyl group attached to the nitrogen atom of the naphthamide structure, which is derived from naphthoic acid. N-Heptyl-1-naphthamide is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science .
The synthesis of N-Heptyl-1-naphthamide typically involves the coupling of 1-naphthoic acid with heptylamine. The reaction is generally facilitated by the use of coupling agents such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P). The process is conducted in a solvent like tetrahydrofuran (THF) at room temperature, typically lasting around 12 hours .
While specific industrial production methods are not extensively documented, scaling up from laboratory synthesis involves optimizing reaction conditions and ensuring product purity through various purification techniques .
N-Heptyl-1-naphthamide consists of a heptyl chain attached to the nitrogen atom of the naphthamide structure. The molecular structure can be represented using different notations:
InChI=1S/C18H23NO/c1-2-3-4-5-8-14-19-18(20)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13H,2-5,8,14H2,1H3,(H,19,20)
CCCCCCCNC(=O)C1=CC=CC2=CC=CC=C21
This structural representation highlights the arrangement of atoms within the molecule and provides insight into its chemical properties .
Property | Value |
---|---|
Molecular Formula | C18H23NO |
Molecular Weight | 269.4 g/mol |
IUPAC Name | N-heptylnaphthalene-1-carboxamide |
CAS Number | 303092-31-1 |
N-Heptyl-1-naphthamide can participate in various chemical reactions:
These reactions can be utilized to modify the compound for specific applications or to synthesize derivatives with enhanced properties.
N-Heptyl-1-naphthamide exhibits several notable physical properties:
Some relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not extensively reported |
Boiling Point | Not extensively reported |
Density | Not extensively reported |
These properties can influence its behavior in different environments and applications.
N-Heptyl-1-naphthamide has potential applications in various scientific fields:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: